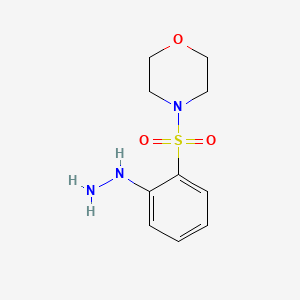

4-(2-Hydrazinylbenzenesulfonyl)morpholine

Descripción

4-(2-Hydrazinylbenzenesulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring linked to a benzenesulfonyl group substituted with a hydrazinyl moiety at the 2-position. This compound is of interest due to the dual functionality of the sulfonyl group (electron-withdrawing) and the hydrazine group (nucleophilic and chelating), making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves introducing hydrazine to a pre-functionalized benzenesulfonyl chloride intermediate, followed by coupling with morpholine .

Propiedades

IUPAC Name |

(2-morpholin-4-ylsulfonylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c11-12-9-3-1-2-4-10(9)17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROPROXNHNWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazinylbenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2-hydrazinylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Hydrazinylbenzenesulfonyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the hydrazinyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the sulfonyl group can produce sulfides .

Aplicaciones Científicas De Investigación

4-(2-Hydrazinylbenzenesulfonyl)morpholine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(2-Hydrazinylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Table 1: Key Physical Properties of Selected Sulfonylmorpholine Derivatives

| Compound Name | Substituent | Melting Point (°C) | Molecular Weight | Key Features |

|---|---|---|---|---|

| 4-(2-Hydrazinylbenzenesulfonyl)morpholine | 2-NHNH2 | Not reported | ~285.3* | Hydrazine for H-bonding/chelation |

| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 4-OCH3 | 109–110 | 255.3 | Electron-donating methoxy group |

| 4-[(2-Methoxyphenyl)sulfonyl]morpholine | 2-OCH3 | 85–86 | 255.3 | Ortho-substitution effects |

| 4-(4-Nitrobenzyl)morpholine | 4-NO2 (benzyl) | Not reported | 222.2 | Nitro group for bioactivity |

| 4-(Morpholine-4-sulfonyl)-phenylamine | 4-NH2 | 216 | 242.3 | Amine for reactivity |

| 4-[2-(Methylsulfonyl)phenyl]morpholine | 2-SO2CH3 | Not reported | 259.3 | Strong electron-withdrawing group |

*Calculated based on molecular formula C10H13N3O3S.

Key Observations :

- Substituent Position : Ortho-substituted derivatives (e.g., 2-methoxy, 2-SO2CH3) generally exhibit lower melting points compared to para-substituted analogs, likely due to reduced crystallinity .

- Electron Effects: Electron-withdrawing groups (e.g., NO2, SO2CH3) increase the sulfonyl group's electrophilicity, influencing reactivity in nucleophilic substitutions .

Key Observations :

- Grignard-based methods (e.g., for methoxy derivatives) offer high regioselectivity but require stringent anhydrous conditions .

- The hydrazine introduction step likely involves nucleophilic displacement of a leaving group (e.g., Cl) under basic conditions, similar to methods for phenylamine derivatives .

Table 3: Bioactivity of Selected Analogs

Key Observations :

- Hydrazine Role : Hydrazine-containing derivatives (e.g., target compound, hydrazones) show enhanced bioactivity due to their ability to form stable complexes with metal ions or biomolecules .

- Nitro Group Utility : Nitro-substituted analogs (e.g., 4-nitrobenzyl) act as prodrugs, releasing cytotoxic agents upon nitro reduction .

Spectral and Structural Characterization

- NMR Data : Para-substituted derivatives (e.g., 4-methoxy) show distinct aromatic proton signals (δ 7.2–7.8 ppm), while ortho-substituted analogs (e.g., 2-fluoro) exhibit split peaks due to coupling .

- IR Spectroscopy: Hydrazine derivatives display N–H stretches (~3300 cm⁻¹) absent in non-hydrazine analogs .

- Crystallography: 4-(4-Nitrobenzyl)morpholine derivatives form monoclinic crystals, with the nitro group contributing to planar molecular geometry .

Actividad Biológica

4-(2-Hydrazinylbenzenesulfonyl)morpholine is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, synthesizes relevant research findings, and presents case studies that illustrate its applications.

- IUPAC Name : (2-morpholin-4-ylsulfonylphenyl)hydrazine

- Molecular Formula : C10H15N3O3S

- Molecular Weight : 257.31 g/mol

The biological activity of 4-(2-Hydrazinylbenzenesulfonyl)morpholine is primarily attributed to its ability to interact with specific molecular targets within cells. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting cellular processes. This mechanism is crucial for its observed effects in various biological assays.

Antimicrobial Activity

Research has indicated that derivatives of 4-(2-Hydrazinylbenzenesulfonyl)morpholine exhibit significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that 4-(2-Hydrazinylbenzenesulfonyl)morpholine induces apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM, respectively, suggesting a promising avenue for cancer treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Apoptosis induction |

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of 4-(2-Hydrazinylbenzenesulfonyl)morpholine against clinical isolates of E. coli. The study found that the compound effectively reduced bacterial load in vitro and showed potential for further development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A study published in Cancer Research explored the compound's ability to induce apoptosis in breast cancer cells. The researchers utilized flow cytometry to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic cells, further supporting its potential as an anticancer therapeutic.

Synthesis and Derivatives

The synthesis of 4-(2-Hydrazinylbenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2-hydrazinylbenzenesulfonyl chloride under controlled conditions using solvents like dichloromethane or tetrahydrofuran. Variations in synthesis can lead to different derivatives, which may exhibit enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.